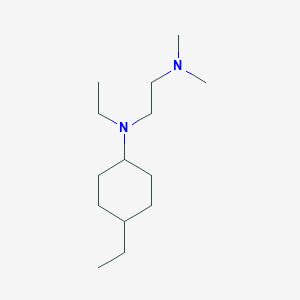
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(4-ethylcyclohexyl)-N',N'-dimethyl-1,2-ethanediamine, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, including peptide synthesis, protein modification, and cross-linking. EEDQ is a highly reactive compound that is capable of forming covalent bonds with a wide range of functional groups, making it an essential tool in many areas of research.
Mécanisme D'action
The mechanism of action of EEDQ is based on its ability to form covalent bonds with functional groups on proteins and peptides. EEDQ reacts with amino groups, carboxylic acids, and hydroxyl groups, forming stable covalent bonds that link proteins and peptides together. This cross-linking can be used to stabilize protein complexes, identify binding partners, and create peptide mimetics.
Biochemical and physiological effects:
EEDQ has no known biochemical or physiological effects in vivo. It is a highly reactive compound that is rapidly metabolized and excreted from the body. In vitro, EEDQ is a potent cross-linking reagent that can modify the structure and function of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of EEDQ is its versatility. It can be used to cross-link a wide range of functional groups, making it useful in many areas of research. EEDQ is also relatively easy to use and has a high degree of selectivity, allowing researchers to target specific functional groups.
One of the limitations of EEDQ is its reactivity. It is a highly reactive compound that can react with a wide range of functional groups, including those on unintended targets. This can lead to non-specific cross-linking and the formation of unwanted side products. Additionally, EEDQ is a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for research on EEDQ. One area of interest is the development of new cross-linking reagents that are more selective and less toxic than EEDQ. Another area of interest is the use of EEDQ in the study of protein-protein interactions in vivo. This would require the development of new methods for delivering EEDQ to specific tissues and cells. Finally, there is interest in the use of EEDQ in the development of new peptide mimetics and protein-based drugs. These applications would require a deeper understanding of the mechanism of action of EEDQ and its effects on protein structure and function.
Méthodes De Synthèse
The synthesis of EEDQ is a complex process that involves several steps. The first step is the reaction of 4-ethylcyclohexanone with ethylamine to form N-ethyl-4-ethylcyclohexylamine. This intermediate is then reacted with dimethylamine and ethanedial to form EEDQ. The overall yield of this process is relatively low, but the purity of the final product is high.
Applications De Recherche Scientifique
EEDQ is widely used in scientific research as a cross-linking reagent. It is particularly useful in the study of protein-protein interactions, where it can be used to stabilize protein complexes and identify binding partners. EEDQ is also used in peptide synthesis, where it can be used to selectively modify amino acid residues and create peptide mimetics.
Propriétés
IUPAC Name |
N'-ethyl-N'-(4-ethylcyclohexyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-13-7-9-14(10-8-13)16(6-2)12-11-15(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYADKVARFOJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(CC)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5410907 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

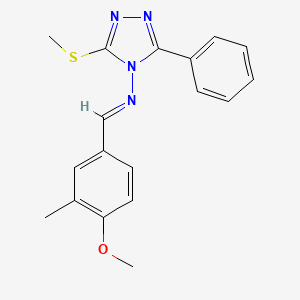
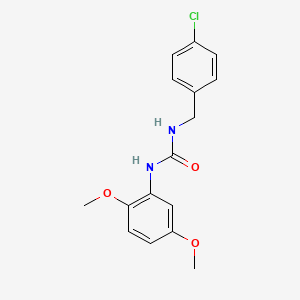
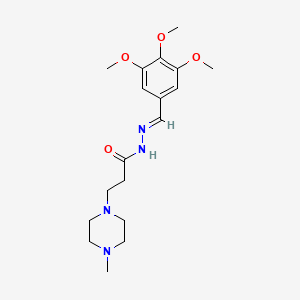
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

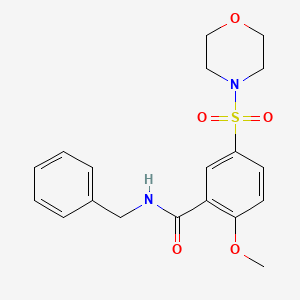
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)